molecular formula C15H23NO4S B4029081 4-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine

4-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine

Cat. No.: B4029081
M. Wt: 313.4 g/mol
InChI Key: LHRWRSUKQSYQCP-UHFFFAOYSA-N
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Description

4-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine is a complex organic compound with a unique structure that includes a sulfonyl group attached to a morpholine ring

Preparation Methods

The synthesis of 4-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 2,6-dimethylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl-morpholine bond. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

4-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine can be compared with similar compounds such as:

    4-(4-Methoxy-2,3-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine: This compound has a similar structure but differs in the position of the methyl groups on the phenyl ring.

    4-(4-Methoxyphenyl)sulfonyl-2,6-dimethylmorpholine: This compound lacks the additional methyl groups on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

4-(4-methoxy-2,5-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-10-7-15(11(2)6-14(10)19-5)21(17,18)16-8-12(3)20-13(4)9-16/h6-7,12-13H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRWRSUKQSYQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine
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4-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine

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